N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide is a fluorinated aromatic compound notable for its unique chemical structure and properties. The compound is classified as an aromatic amide, which incorporates a trifluoromethyl group and a methoxy group, contributing to its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide belongs to the class of compounds known as trifluoromethylated amides. This classification highlights the presence of the trifluoromethyl group, which is known for imparting distinct electronic and steric properties that influence the compound's reactivity and biological activity.
The synthesis of N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide typically involves several key steps:
The reaction conditions typically require controlled temperatures (around room temperature) and may involve stirring for several hours to ensure complete conversion of starting materials to the desired product. The yield of this synthesis can vary, but optimized conditions can achieve yields of over 80% .
The molecular formula of N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide is C10H10F3NO2S. Its structure features a benzene ring substituted with a methoxy group, a methyl group, and a trifluoromethylsulphanyl moiety.
N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide can participate in various chemical reactions due to its functional groups:
Reagents such as trifluoromethylsilane or sodium trifluoroacetate are commonly employed in reactions involving this compound, leading to diverse products depending on the reaction conditions .
The mechanism of action for N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide largely depends on its interactions at a molecular level within biological systems:
Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced potency in biological assays compared to their non-fluorinated counterparts .
Relevant data from various studies indicate that these properties make it suitable for use in synthetic organic chemistry as well as in pharmaceutical development .
N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide has several scientific uses:
The structural complexity of N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide (hereafter referred to as Compound 1) integrates three pharmacophoric elements with distinct chemical significance: a trifluoromethylsulphanyl (–SCF₃) group, a Weinreb amide moiety, and a benzamide core. This hybrid architecture positions Compound 1 as a versatile synthon in synthetic organic chemistry and rational drug design. Each component confers specific physicochemical and reactivity profiles that synergize to enable diverse applications—from catalytic transformations to bioactive molecule synthesis.
Table 1: Structural Components of Compound 1
Structural Motif | Chemical Role | Key Properties |
---|---|---|
Trifluoromethylsulphanyl (–SCF₃) | Bioisostere/metabolic stabilizer | High lipophilicity; strong electron-withdrawing effects |
Weinreb amide | Acyl anion equivalent | Controlled ketone/aldehyde synthesis |
Benzamide scaffold | Conformational rigidity & hydrogen-bonding capacity | Planarity; protein-binding compatibility |
The trifluoromethylsulphanyl group (–SCF₃) has emerged as a privileged motif in medicinal chemistry due to its unique combination of steric bulk, lipophilicity, and electronic properties. With a Hansch hydrophobicity parameter (π = 1.44) exceeding that of trifluoromethyl (–CF₃, π = 0.88) and trifluoromethoxy (–OCF₃, π = 1.04), the –SCF₃ group significantly enhances membrane permeability and bioavailability [1]. Historically, –CF₃-containing drugs dominated fluorinated pharmacophores, with 37 FDA-approved therapeutics documented between 2000–2020, including the PI3K inhibitor alpelisib and the migraine therapeutic ubrogepant [1]. However, –SCF₃ derivatives gained prominence as metabolically stable bioisosteres for thiols and sulfides, resisting oxidative metabolism while maintaining similar steric profiles. The sulfur atom in –SCF₃ enables additional binding interactions via halogen bonding networks, as demonstrated in kinase inhibitors where the motif forms orthogonal interactions with backbone carbonyls [1] [8].
Recent synthetic advances in –SCF₃ incorporation—such as transition-metal-catalyzed trifluoromethylthiolation and electrophilic SCF₃ reagents—have accelerated its adoption. In Compound 1, the meta-positioned –SCF₃ on the benzamide ring creates a distinct electronic gradient, polarizing the aromatic system to facilitate nucleophilic substitution or metalation at adjacent positions. This strategic placement enables further functionalization while retaining the group’s intrinsic physicochemical advantages.
Weinreb amides (N-methoxy-N-methylamides) revolutionized carbonyl group manipulation since their introduction by Steven Weinreb in 1981. Their defining feature is the chelation-controlled addition of organometallic reagents, yielding ketones without over-addition to tertiary alcohols—a limitation of classical carboxylic acid derivatives. Compound 1 embodies this functionality, serving as a stable benzoyl anion equivalent for C–C bond formation [2] [6].
Table 2: Synthetic Applications of Weinreb Amides in Compound 1
Reaction Type | Reagents/Conditions | Product Class | Yield Range |
---|---|---|---|
Organometallic Addition | R-MgBr, R-Li; −78°C to 0°C | Aryl alkyl ketones | 70–95% |
Enaminone Formation | Trifluoropropynyllithium; H₂O quench | β-Trifluoromethyl enaminones | 80–92% |
Reductive Amination | LiAlH₄; then RCHO | Secondary amines | 65–85% |
Tandem Cyclization | Organolithiums (CIPE strategy) | Indolizinones/isoquinolines | 75–88% |
Compound 1’s Weinreb amide enables predictable ketone synthesis when treated with Grignard or organolithium reagents. For example, reaction with methylmagnesium bromide yields 3-[(trifluoromethyl)sulphanyl]acetophenone, a precursor to heterocyclic scaffolds. Its stability profile permits storage and handling not feasible with reactive acyl chlorides. Beyond ketone synthesis, Compound 1 participates in nucleophilic additions to generate β-trifluoromethylated enaminones—valuable intermediates for pyrazole and pyrimidine synthesis. As demonstrated by Jeong et al., treatment with trifluoropropynyllithium at −78°C followed by amine addition affords enaminones with strict stereocontrol [2] [6]. The N-methyl group prevents enolization, while the N-methoxy moiety stabilizes tetrahedral intermediates via five-membered chelates with metal cations (e.g., Mg²⁺, Li⁺).
The Weinreb motif’s utility extends to solid-phase peptide synthesis (SPPS), where Compound 1-like derivatives generate aldehyde handles on Asp/Glu side chains for ligation or cyclization. Fehrentz et al. utilized this strategy to construct macrocyclic peptides via Wittig olefination [6].
Benzamides represent a cornerstone scaffold in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and metabolic stability. The planar amide bond enables interactions with biological targets via N–H⋯O=C hydrogen bonds, while the aromatic ring permits π-stacking and hydrophobic contacts. Compound 1’s benzamide core exemplifies this versatility, with the meta-SCF₃ group introducing steric and electronic asymmetry ideal for selective target engagement [4] [8].
Pyrrolidine-fused benzamides demonstrate enhanced three-dimensional coverage versus flat heteroaromatics. The pseudorotation of saturated rings allows access to multiple conformers, optimizing ligand–target complementarity. For instance, the FDA-approved PARP inhibitor veliparib leverages its benzamide to form bidentate H-bonds with Nicotinamide adenine dinucleotide (NAD⁺)-binding sites [4]. Compound 1’s benzamide can undergo N-functionalization to generate prolinol derivatives or intramolecular cyclization to pyrrolidine-2-ones—scaffolds prevalent in CNS-active compounds.
Table 3: Benzamide-Based Drugs with Structural Analogies to Compound 1
Drug Name | Structure | Target | Role of Benzamide |
---|---|---|---|
Alpelisib | PI3Kα inhibitor | Oncology | Binds hinge region via H-bond donor/acceptor |
Ubrogepant | CGRP receptor antagonist | Migraine | Anchors pharmacophore via carbonyl oxygen |
Veliparib | PARP inhibitor | DNA repair inhibition | Mimics NAD⁺ nicotinamide motif |
Ticagrelor | P2Y₁₂ receptor antagonist | Antiplatelet | Rigidifies core scaffold |
Catalytically, benzamides serve as directing groups in C–H activation. The amide carbonyl coordinates transition metals (Pd, Rh, Ru), enabling ortho-functionalization of aryl rings. In Compound 1, the –SCF₃ group’s meta-position allows potential ortho-directed halogenation, acetoxylation, or arylation without competitive coordination from the Weinreb amide. This orthogonal reactivity was exploited in synthesizing trisubstituted benzenes via iterative C–H functionalization [7] [8]. The benzamide’s electron-deficient nature (amplified by –SCF₃) facilitates nucleophilic aromatic substitution, providing routes to benzisoxazoles or anthranilate derivatives.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7